Cas no 477577-23-4 (1-Piperidineethanamine, 3-fluoro-)
1-Piperidineethanamine, 3-fluoro- Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidineethanamine, 3-fluoro-
- 1-Piperidine ethanamine,3-fluoro-(9CI)
- 2-(3-fluoropiperidin-1-yl)ethanamine
- 2-(3-Fluoro-piperidin-1-yl)-ethylamine
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- Inchi: InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2
- InChI Key: ZDSQYCHUPBZWNG-UHFFFAOYSA-N
- SMILES: C1CC(CN(C1)CCN)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
1-Piperidineethanamine, 3-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176052-5g |
2-(3-Fluoropiperidin-1-yl)ethan-1-amine |
477577-23-4 | 98% | 5g |
¥21021.00 | 2024-05-12 |
1-Piperidineethanamine, 3-fluoro- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1-Piperidineethanamine, 3-fluoro-
1-Piperidineethanamine, 3-fluoro-
1-Piperidineethanamine, 3-fluoro-, also known by its CAS number 477577-23-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered cyclic amine, with a fluorine atom substituted at the third position of the ethanamine side chain. The presence of the fluorine atom introduces unique electronic and steric properties, making this compound a valuable tool in drug discovery and development.
The structure of 1-Piperidineethanamine, 3-fluoro- consists of a piperidine ring fused with an ethanamine group. The fluorine substitution at the third position of the ethanamine chain plays a crucial role in modulating the compound's physicochemical properties. This substitution can influence the compound's solubility, stability, and bioavailability, which are critical factors in pharmaceutical applications.
Recent studies have highlighted the potential of 1-Piperidineethanamine, 3-fluoro- as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in various biological systems, including its ability to interact with specific receptors and enzymes. For instance, investigations into its binding affinity with G-protein coupled receptors (GPCRs) have revealed potential applications in treating conditions such as anxiety disorders and chronic pain.
In addition to its pharmacological applications, 1-Piperidineethanamine, 3-fluoro- has also been studied for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, further enhancing its utility in diverse fields.
The synthesis of 1-Piperidineethanamine, 3-fluoro- involves a multi-step process that typically begins with the preparation of piperidine derivatives. The introduction of the fluorine atom at the desired position requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed several strategies to optimize this process, including the use of transition metal catalysts and microwave-assisted synthesis techniques.
The application of 1-Piperidineethanamine, 3-fluoro- extends beyond pharmacology and materials science. It has been utilized as an intermediate in the synthesis of more complex molecules, including natural product analogs and bioactive compounds. Its versatility as an intermediate makes it an invaluable asset in organic synthesis.
In conclusion, 1-Piperidineethanamine, 3-fluoro-, with its CAS number 477577-23-4, represents a significant advancement in chemical research. Its unique structure and properties make it a valuable compound with diverse applications across multiple disciplines. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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